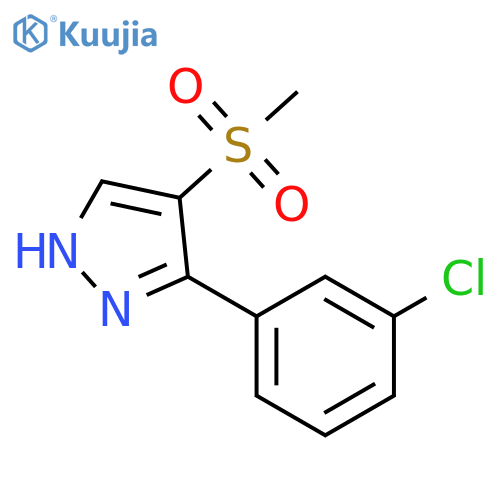

Cas no 1447960-45-3 (3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole)

1447960-45-3 structure

商品名:3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole

CAS番号:1447960-45-3

MF:C10H9ClN2O2S

メガワット:256.708659887314

CID:5150988

3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole

- 1H-Pyrazole, 3-(3-chlorophenyl)-4-(methylsulfonyl)-

-

- インチ: 1S/C10H9ClN2O2S/c1-16(14,15)9-6-12-13-10(9)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13)

- InChIKey: VKGYGBURIQGTDZ-UHFFFAOYSA-N

- ほほえんだ: N1C=C(S(C)(=O)=O)C(C2=CC=CC(Cl)=C2)=N1

3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM505361-1g |

3-(3-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrazole |

1447960-45-3 | 97% | 1g |

$505 | 2022-06-12 |

3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1447960-45-3 (3-(3-Chloro-phenyl)-4-methanesulfonyl-1H-pyrazole) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬